ジルコニウム(4+)二リン酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

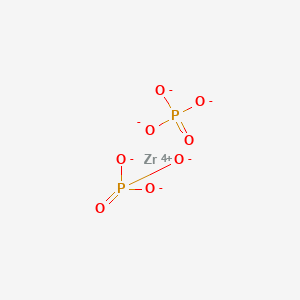

Zirconium dihydrogen phosphate is an inorganic compound with the chemical formula Zr(HPO₄)₂·nH₂O. It is known for its layered structure and high thermal and chemical stability. This compound is widely used in various applications due to its unique properties, such as solid-state ion conductivity, resistance to ionizing radiation, and the ability to incorporate different molecules between its layers .

科学的研究の応用

Zirconium dihydrogen phosphate has a wide range of scientific research applications, including:

作用機序

Target of Action

Zirconium dihydrogen phosphate (ZrP) primarily targets catalytic reactions . It is used as a catalyst itself in acid-catalyzed reactions and as a support for catalytic active species , including organometallic complexes, metal ions, noble metal, and metal oxide nanoparticles .

Mode of Action

Zirconium dihydrogen phosphate plays a dual role in catalysis. It promotes the dispersion and stabilization of the catalysts, thanks to their interaction with the active sites on the surface of ZrP . It also facilitates the recovery and reuse of the catalytic species due to their immobilization on the solid support .

Biochemical Pathways

Zirconium dihydrogen phosphate affects the catalytic pathways in heterogeneous catalysis . The presence of active sites on the particle surface, whose features can be tuned according to the desired properties, can be Bronsted acid or basic sites, Lewis basic sites, or metal coordinating sites .

Pharmacokinetics

It has been studied for its potential as a drug delivery system or ion-exchanger for separations of medical radionuclides such as 225 Ac and 213 Bi .

Result of Action

The result of Zirconium dihydrogen phosphate’s action is the enhancement of catalytic reactions . It promotes the dispersion and stabilization of the catalysts, leading to improved catalytic performances . In the field of nuclear medicine, it shows promise for the separation of specific radionuclides .

Action Environment

The action of Zirconium dihydrogen phosphate can be influenced by environmental factors. For instance, its catalytic properties can be affected by the surface acidity and hydrophobic/hydrophilic character , textural properties, and particle morphology . In wastewater treatments, it has been used as a sorbent for heavy metal cations or dye molecules .

生化学分析

Biochemical Properties

Zirconium(IV) hydrogenphosphate has been found to interact with various biomolecules, playing a significant role in biochemical reactions . It has been reported to interact with active sites on the surface of Zirconium(IV) hydrogenphosphate, promoting the dispersion and stabilization of catalysts .

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Zirconium(IV) hydrogenphosphate exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Current studies suggest that it has a robust inorganic structure which enables its application in relatively high-temperature reactions .

Metabolic Pathways

Zirconium(IV) hydrogenphosphate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Zirconium(IV) hydrogenphosphate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is believed to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: Zirconium dihydrogen phosphate can be synthesized through several methods. One common approach involves the reaction of zirconium oxychloride with phosphoric acid under controlled conditions. The reaction typically occurs at elevated temperatures and may require a prolonged reaction time to ensure complete formation of the desired product .

Industrial Production Methods: In industrial settings, zirconium dihydrogen phosphate is often produced using a similar method but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity of the final product .

化学反応の分析

Types of Reactions: Zirconium dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of zirconium phosphate.

Reduction: Reduction reactions can also occur, although they are less common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various organic and inorganic reagents can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Zirconium phosphate.

Reduction: Reduced forms of zirconium phosphate.

Substitution: Substituted zirconium phosphate derivatives.

類似化合物との比較

Zirconium phosphate: Similar in structure but differs in the number of hydrogen atoms in the phosphate groups.

Zirconium phosphonate: Contains organic groups attached to the phosphate, providing different properties and applications.

Uniqueness: Zirconium dihydrogen phosphate is unique due to its high thermal and chemical stability, layered structure, and ability to incorporate various molecules between its layers. These properties make it highly versatile and suitable for a wide range of applications .

特性

CAS番号 |

13772-29-7 |

|---|---|

分子式 |

H3O4PZr |

分子量 |

189.22 g/mol |

IUPAC名 |

phosphoric acid;zirconium |

InChI |

InChI=1S/H3O4P.Zr/c1-5(2,3)4;/h(H3,1,2,3,4); |

InChIキー |

SDKTUKJXHDZWMB-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zr+4] |

正規SMILES |

OP(=O)(O)O.[Zr] |

関連するCAS |

13765-95-2 (Parent) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Zirconium Dihydrogen Phosphate (α-ZrP) displays promise in various applications:

- Flame Retardant: α-ZrP acts as a fire retardant additive for polymers like polyamide 6,6. It significantly reduces the heat release rate and smoke quantity during combustion, enhancing fire safety. []

- Catalyst Support: α-ZrP serves as a support material for metallic copper clusters, potentially useful as catalysts in petrochemical processes. []

- Intercalation Material: The layered structure of α-ZrP allows the intercalation of various molecules, including alkanols, glycols, and even complex ions like Ru(II) tris (1,10-phenanthroline). This property finds use in areas like ion exchange and controlled release. [, ]

- Proton Exchange Membrane: α-ZrP can be incorporated into Nafion membranes, enhancing their mechanical stability at elevated temperatures, crucial for applications like fuel cells and water electrolysis. []

A: α-ZrP possesses a layered structure with zirconium atoms bridged by phosphate groups. This arrangement creates an interlayer space that can accommodate guest molecules. The size and nature of the intercalated molecules influence the interlayer spacing. For example, n-alkanols form a bimolecular film within the layers, while glycols form a unimolecular film. []

A: Research suggests that α-ZrP, unlike phosphoric acid, does not negatively impact the catalytic activity of iridium oxide (IrO2), a common catalyst in Proton Exchange Membrane Fuel Cells (PEMFCs). In fact, incorporating α-ZrP into Nafion membranes might even enhance IrO2 utilization. []

ANone: Several analytical techniques are employed to study α-ZrP :

- X-ray Diffraction (XRD): To determine the crystal structure and study phase changes during intercalation or thermal treatment. [, ]

- Scanning Electron Microscopy (SEM): To visualize the morphology and microstructure of α-ZrP and its composites, particularly in applications like flame retardancy. []

- Energy-Dispersive X-ray Spectroscopy (EDS): To analyze the elemental composition and distribution within α-ZrP composites. []

- Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior and stability of α-ZrP, especially in high-temperature applications. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

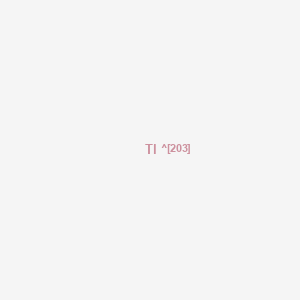

![[4-(cyanomethyl)phenyl] N-methylcarbamate](/img/structure/B80291.png)